molecular formula C13H22BNO2 B15060988 (2-((Hexylamino)methyl)phenyl)boronic acid

(2-((Hexylamino)methyl)phenyl)boronic acid

Cat. No.: B15060988
M. Wt: 235.13 g/mol
InChI Key: UVOOEQCQCHUGPA-UHFFFAOYSA-N
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Description

(2-((Hexylamino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound has a hexylamino group attached to the phenyl ring, which is further connected to the boronic acid moiety. The molecular formula of this compound is C13H22BNO2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Hexylamino)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a hexylamine. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions usually involve the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reaction is optimized to minimize waste and reduce production costs. Purification methods such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(2-((Hexylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The hexylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted phenylboronic acids with different functional groups.

Mechanism of Action

The mechanism of action of (2-((Hexylamino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the hexylamino group, making it less versatile in certain applications.

    (4-(Hexylamino)phenyl)boronic acid: Similar structure but with the hexylamino group in a different position.

    (2-(Aminomethyl)phenyl)boronic acid: Similar structure but with a shorter alkyl chain.

Uniqueness

(2-((Hexylamino)methyl)phenyl)boronic acid is unique due to the presence of the hexylamino group, which enhances its reactivity and allows for a broader range of applications. The hexylamino group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C13H22BNO2

Molecular Weight

235.13 g/mol

IUPAC Name

[2-[(hexylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C13H22BNO2/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14(16)17/h5-6,8-9,15-17H,2-4,7,10-11H2,1H3

InChI Key

UVOOEQCQCHUGPA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CNCCCCCC)(O)O

Origin of Product

United States

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